N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide
Description
N-Ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by an ethyl group at the hydrazine nitrogen, a 4-pentylcyclohexyl carbonyl moiety, and a thioamide functional group.
Properties
IUPAC Name |
1-ethyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3OS/c1-3-5-6-7-12-8-10-13(11-9-12)14(19)17-18-15(20)16-4-2/h12-13H,3-11H2,1-2H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMXDANWVWPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NNC(=S)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. Subsequently, the hydrazinecarbothioamide moiety is added through a series of reactions involving hydrazine and thioamide derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In biological research, it may serve as a probe or inhibitor in studying enzyme activities and metabolic pathways.
Industry: In industry, it can be used in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents attached to the hydrazinecarbothioamide core. Key comparisons include:
Biological Activity
N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide, with the CAS number 866039-98-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
- Chemical Formula : C15H29N3OS
- Molecular Weight : 299.48 g/mol
- Structure : The compound features a hydrazinecarbothioamide moiety, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its structural characteristics suggest potential interactions with:
- Enzymatic Targets : The carbonyl group may facilitate binding to enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have shown efficacy in modulating receptor activity, potentially affecting neurotransmitter systems and inflammatory responses.
Anticancer Activity
Several studies have explored the anticancer properties of hydrazine derivatives. For instance, compounds structurally related to this compound have demonstrated:
- Inhibition of Tumor Growth : In vitro studies indicate that such compounds can inhibit the proliferation of various cancer cell lines.
- Mechanisms of Action : These effects are often mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has also identified antimicrobial properties associated with similar hydrazine derivatives:
- Broad-Spectrum Efficacy : Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Potential Mechanisms : The proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects on breast cancer cell lines | Compound exhibited significant cytotoxicity at low concentrations |
| Study 2 | Assessed antimicrobial activity against E. coli and S. aureus | Demonstrated broad-spectrum antibacterial activity |
| Study 3 | Investigated mechanism of action in apoptosis induction | Indicated activation of caspase pathways leading to programmed cell death |
Toxicological Profile
While the biological activities are promising, understanding the toxicological implications is crucial. Toxicity studies on related compounds suggest:
- Dose-dependent Effects : Higher concentrations may lead to cytotoxicity in non-target cells.
- Safety Margins : Further research is needed to establish safe dosing guidelines for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
